molecular formula C16H15N5O2S B15078631 2-ethoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

2-ethoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Cat. No.: B15078631
M. Wt: 341.4 g/mol
InChI Key: ANGBTSMQJMNSQJ-GIJQJNRQSA-N
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Description

2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that features a phenol group, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a halogenated pyridine derivative.

    Formation of the Phenol Group: The phenol group can be introduced through a substitution reaction involving a suitable phenol derivative.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenol and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenol and pyridine derivatives.

Scientific Research Applications

2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and pyridine rings, which are common in bioactive molecules.

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

    Biochemistry: Potential use as a probe or ligand in biochemical assays due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole and pyridine rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, thereby modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
  • 2-Ethoxy-4-(((3-Mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
  • 2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)anisole

Uniqueness

2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of both the triazole and pyridine rings in a single molecule provides a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5O2S/c1-2-23-14-8-11(5-6-13(14)22)9-18-21-15(19-20-16(21)24)12-4-3-7-17-10-12/h3-10,22H,2H2,1H3,(H,20,24)/b18-9+

InChI Key

ANGBTSMQJMNSQJ-GIJQJNRQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)O

Origin of Product

United States

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